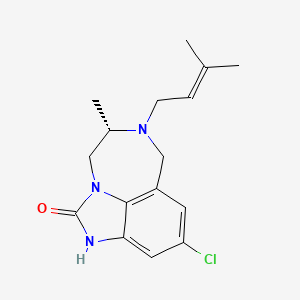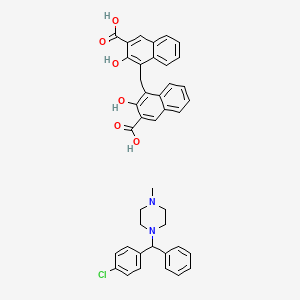
Chlorcyclizine pamoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorcyclizine pamoate is a first-generation phenylpiperazine class antihistamine. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it has local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorcyclizine involves the preparation of the common intermediate 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine. This intermediate is synthesized from (4-chlorophenyl)(phenyl)-methanone in three steps:
- Reduction of (4-chlorophenyl)(phenyl)-methanone with sodium borohydride in methanol at room temperature to form (4-chlorophenyl)(phenyl)-methanol.
- Reaction of (4-chlorophenyl)(phenyl)-methanol with hydrochloric acid in the presence of calcium chloride at 80-90°C to obtain 1-chloro-4-[chloro-(phenyl)-methyl]-benzene.
- Condensation of 1-chloro-4-[chloro-(phenyl)-methyl]-benzene with piperazine in the presence of potassium carbonate and phase transfer catalyst in tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of chlorcyclizine pamoate follows similar synthetic routes but on a larger scale, ensuring high yields and purity. The process involves optimized reaction conditions and the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
Chlorcyclizine pamoate undergoes various chemical reactions, including:
Oxidation: Chlorcyclizine can be oxidized to form its N-oxide derivatives.
Reduction: The compound can be reduced to form its N-desmethyl metabolite.
Substitution: Chlorcyclizine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: N-desmethyl chlorcyclizine.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chlorcyclizine pamoate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of phenylpiperazine derivatives.
Biology: Investigated for its effects on histamine receptors and its potential as an anti-inflammatory agent.
Medicine: Studied for its potential use in treating hepatitis C virus infection and other viral diseases.
Mecanismo De Acción
Chlorcyclizine pamoate exerts its effects by antagonizing histamine H1 receptors, thereby inhibiting the action of histamine. This results in the alleviation of allergy symptoms such as itching, swelling, and redness. Additionally, it has anticholinergic and antiserotonergic properties, contributing to its antiemetic effects .
Comparación Con Compuestos Similares
Chlorcyclizine pamoate is compared with other similar compounds such as cyclizine, homochlorcyclizine, and meclizine:
Cyclizine: Similar antihistamine properties but primarily used for motion sickness.
Homochlorcyclizine: Similar structure but with different pharmacokinetic properties.
Meclizine: Used for vertigo and motion sickness, with a longer duration of action compared to chlorcyclizine.
This compound is unique due to its combination of antihistamine, anticholinergic, and antiserotonergic properties, making it versatile in treating various conditions.
Propiedades
Número CAS |
10450-53-0 |
|---|---|
Fórmula molecular |
C41H37ClN2O6 |
Peso molecular |
689.2 g/mol |
Nombre IUPAC |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine |
InChI |
InChI=1S/C23H16O6.C18H21ClN2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2-10,18H,11-14H2,1H3 |
Clave InChI |
WUJMCJWDNKVBOU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




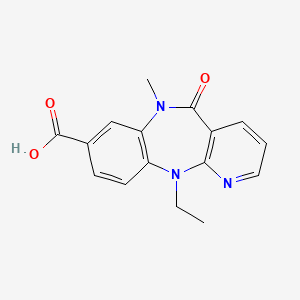
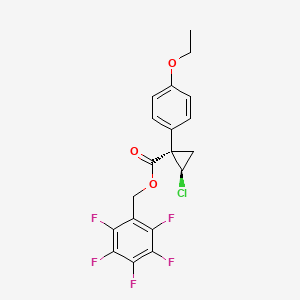

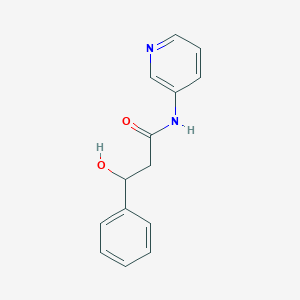

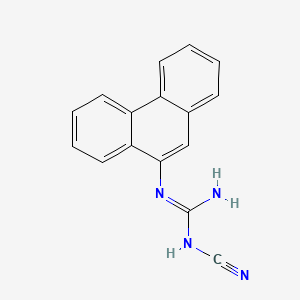
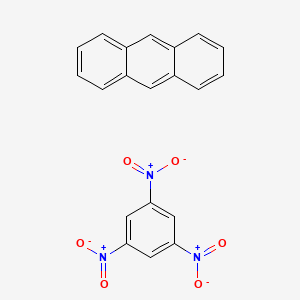
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)


![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
